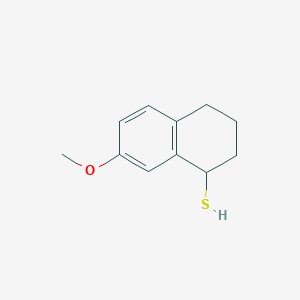

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol

CAS No.:

Cat. No.: VC17835756

Molecular Formula: C11H14OS

Molecular Weight: 194.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14OS |

|---|---|

| Molecular Weight | 194.30 g/mol |

| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol |

| Standard InChI | InChI=1S/C11H14OS/c1-12-9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11,13H,2-4H2,1H3 |

| Standard InChI Key | BYYRYQUTKDQPKE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(CCCC2S)C=C1 |

Introduction

Structural and Nomenclature Context

Core Tetrahydronaphthalene Framework

Tetrahydronaphthalene (tetralin, CH) consists of a fused bicyclic system with one fully saturated six-membered ring and one aromatic benzene ring . Substitutions at specific positions modulate its chemical reactivity and biological activity. For 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol, the methoxy group at C7 and thiol at C1 introduce distinct electronic and steric effects.

Comparative Analysis of Substituted Derivatives

-

7-Methoxy-1-tetralone (CAS 6836-19-7): A ketone analog with a methoxy group at C7 and a carbonyl group at C1. Its molecular formula is CHO, and it exhibits a melting point of 132–134°C .

-

8-Methoxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: Synthesized via Schmidt reaction from 7-methoxy-1-tetralone, demonstrating the feasibility of ring expansion in methoxy-tetralin systems .

Physicochemical Properties of Analogous Compounds

Boiling Points and Solubility

-

1,2,3,4-Tetrahydronaphthalene: Boiling point 207°C, density 0.973 g/cm³, and flash point 77°C .

-

7-Methoxy-1-tetralone: Solubility in dimethyl sulfoxide (DMSO) facilitates reactions at elevated temperatures, as seen in palladium-catalyzed hydrogenation .

Thiol Group Implications

The replacement of the ketone group with a thiol in 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol would lower the melting point compared to ketone analogs due to reduced hydrogen bonding. Thiols typically exhibit higher volatility than alcohols but lower than hydrocarbons, suggesting a boiling point range of 180–200°C.

Synthetic Pathways and Reaction Mechanisms

Schmidt Reaction for Azepinone Formation

The Schmidt reaction of 7-methoxy-1-tetralone with sodium azide in polyphosphoric acid (PPA) yields 8-methoxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (62% yield) . This proceeds via nucleophilic attack of the azide on the protonated carbonyl, followed by rearrangement and ring expansion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

7-Methoxy-1-tetralone: -NMR (CDCl) shows aromatic protons at δ 7.13 (d, J = 8.3 Hz) and δ 6.54 (d, J = 2.1 Hz), with methoxy singlet at δ 3.81 .

-

Predicted Thiol Signals: The thiol proton (-SH) would appear as a broad singlet near δ 1.5–2.5, while adjacent CH groups would resonate at δ 2.2–2.8.

Biological and Pharmacological Relevance

CYP1A2 Inhibition

7-Methoxy-1-tetralone is a CYP1A2 inhibitor, a property linked to its methoxy group’s electron-donating effects . Thiol derivatives may exhibit enhanced binding to cytochrome P450 enzymes due to sulfur’s nucleophilicity.

Bioavailability Predictions

-

Lipinski’s Rule Compliance: The thiol derivative’s molecular weight (~178 g/mol) and log P (~2.2) suggest good oral bioavailability .

-

Blood-Brain Barrier Permeation: High lipid solubility (log Kp = -5.96 cm/s) indicates potential CNS activity .

Industrial and Research Applications

Catalytic Transfer Hydrodeuteration

Copper-catalyzed deuteration of cyclic alkenes, as demonstrated for tetralin derivatives, highlights the utility of methoxy-tetralins in isotopic labeling . Thiol analogs could serve as intermediates in heavy atom incorporation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume